N-[1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine
Description
N-[1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine is a nitrogen-rich heterocyclic compound with the molecular formula C₉H₁₅N₃O and a calculated molecular weight of 181.24 g/mol . Its structure features a 1,3,5-trimethylpyrazole core linked to an ethylidene hydroxylamine group. This compound is of interest in coordination chemistry, where it may act as a ligand for transition metals due to its electron-donating nitrogen atoms .
Properties
Molecular Formula |
C8H13N3O |
|---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
N-[1-(1,3,5-trimethylpyrazol-4-yl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C8H13N3O/c1-5-8(6(2)10-12)7(3)11(4)9-5/h12H,1-4H3 |
InChI Key |
ILRRUIZMBUAUSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=NO)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine typically involves the condensation of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base such as sodium acetate or potassium carbonate, which facilitates the formation of the desired product. The reaction is usually performed in an organic solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into amines or hydroxylamines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oximes or nitroso derivatives.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
N-[1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other pyrazole derivatives and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or microbial growth, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares N-[1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine with analogous hydrazide/hydroxylamine derivatives and heterocyclic compounds:
Key Comparative Insights
Steric and Electronic Effects
- The 1,3,5-trimethylpyrazole group in the target compound introduces significant steric hindrance compared to phenyl or pyridyl substituents in analogues (e.g., compounds from ). This may reduce reactivity in nucleophilic reactions but enhance selectivity in metal coordination .
Functional Group Reactivity
Research Findings and Limitations
- Synthetic Accessibility : The target compound’s synthesis is likely streamlined due to its symmetric methyl substituents, whereas halogenated or coumarin-linked derivatives require multi-step functionalization .
- Data Gaps : Experimental data on the target compound’s physicochemical properties (e.g., solubility, stability) and biological activity are absent in the provided evidence, limiting direct functional comparisons.
Biological Activity
N-[1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic applications, supported by case studies and research findings.
- Molecular Formula : C₈H₁₂N₂O
- Molecular Weight : 168.19 g/mol
- CAS Number : 1125-28-6
Synthesis
The synthesis of this compound typically involves the reaction of hydroxylamine with appropriate pyrazole derivatives. The synthetic route often includes:
- Formation of the pyrazole framework.
- Introduction of the hydroxylamine moiety through condensation reactions.
Antitumor Activity
Recent studies have indicated that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds with similar structural motifs have shown efficacy against various cancer cell lines by inhibiting key enzymes involved in tumor growth such as BRAF(V600E) and EGFR . this compound may share these properties based on its structural similarity.
Anti-inflammatory Effects
Pyrazole derivatives are also recognized for their anti-inflammatory activities. Research has demonstrated that these compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. In vitro studies have shown that similar compounds can reduce inflammatory markers in cellular models .
Antimicrobial Properties
The antimicrobial activity of pyrazole derivatives has been documented extensively. For example, compounds containing the pyrazole ring have been tested against various bacterial strains and shown to possess significant inhibitory effects . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Studies
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
